molecular formula C7H5FO2 B1296999 3-Fluorosalicylaldehyde CAS No. 394-50-3

3-Fluorosalicylaldehyde

Cat. No.: B1296999
CAS No.: 394-50-3
M. Wt: 140.11 g/mol
InChI Key: NWDHTEIVMDYWQJ-UHFFFAOYSA-N
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Description

3-Fluorosalicylaldehyde: is an organic compound with the chemical formula C7H5FO2 . It is a derivative of salicylaldehyde, where a fluorine atom is substituted at the third position of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Major Products:

    3-Fluorosalicylic acid: (from oxidation).

    3-Fluorosalicyl alcohol: (from reduction).

    Schiff bases: and (from substitution reactions).

Comparison with Similar Compounds

  • 5-Fluorosalicylaldehyde
  • 5-Chlorosalicylaldehyde
  • 5-Bromosalicylaldehyde
  • 2-Hydroxy-5-nitrobenzaldehyde
  • Salicylaldehyde

Comparison:

Biological Activity

3-Fluorosalicylaldehyde (3-FSA), an aromatic aldehyde with the chemical formula C₇H₅FO₂, has garnered attention in medicinal chemistry due to its significant biological activities. The presence of a fluorine atom at the 3-position of the salicylaldehyde structure enhances its reactivity and biological properties, making it a valuable compound for various applications, particularly in the synthesis of biologically active derivatives.

This compound is characterized by a molecular weight of approximately 140.11 g/mol and appears as a white to off-white powder with a melting point between 68 and 70 °C. The unique electronic properties imparted by the fluorine atom enhance electrophilicity at the carbonyl carbon, facilitating various chemical reactions, including the formation of Schiff bases with primary amines .

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

  • Reimer-Tiemann Reaction : This method has shown improvements in yield by utilizing a benzene/t-butanol solvent system, achieving yields over 50% .
  • Claisen Route : A more complex process that requires multiple steps but can yield up to 58% .
  • Diazotization Method : Involves diazotizing 5-chloro-o-anisidine and converting it through several steps to produce 3-FSA .

Antimicrobial Properties

Research has demonstrated that various derivatives of this compound exhibit notable antimicrobial activity. A study synthesized several Schiff base derivatives from 3-FSA using ionic liquids as catalysts, screening them against selected bacterial and fungal strains. The results indicated moderate antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Streptomycin and Amphotericin B .

CompoundStructure CharacteristicsAntimicrobial Activity
3-FSA Derivative 1Contains an amine substituentModerate activity against E. coli
3-FSA Derivative 2Contains a phenolic groupModerate activity against S. aureus
3-FSA Derivative 3Contains a thiazole ringModerate activity against C. albicans

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, the compound's ability to form metal complexes has been highlighted as a potential area for catalysis and drug development. The electron-withdrawing nature of fluorine enhances interactions with nucleophiles and metal ions, which may play a role in its biological activity .

Case Study: Antimicrobial Screening

In one study, researchers synthesized a series of substituted this compound derivatives and evaluated their antimicrobial properties. The study utilized various bacterial strains, including Gram-positive and Gram-negative species, demonstrating that certain derivatives had enhanced activity compared to unmodified 3-FSA. The findings suggested that structural modifications could lead to compounds with improved efficacy against resistant strains.

Case Study: Coordination Chemistry

Another investigation focused on the coordination chemistry of this compound with transition metals. The formation of metal complexes was studied for their potential applications in catalysis. These complexes exhibited unique electronic properties due to the presence of fluorine, which may enhance their catalytic activity in various organic reactions.

Properties

IUPAC Name

3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDHTEIVMDYWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343153
Record name 3-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-50-3
Record name 3-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorosalicylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To effect the desired ozonolysis, 87 grams of the propenyl-o-fluorophenol which was prepared above along with 600 grams of glacial acetic acid and 75 grams of water were placed in a 1 liter round bottom flask equipped with a mechanical stirrer, thermometer, gas inlet through a sintered glass sparger and a gas outlet leading to a scrubber containing 400 cc of 2% potassium iodide solution and then to a wet test gas meter. The contents of the flask were cooled to 0° C. under a nitrogen blanket following which an ozone-oxygen gas stream was passed into the stirred reactants at a rate of 8 cubic feet per hour. The stream was generated by passing oxygen through an ozonator so that the stream contained 1.2% ozone. After a period of 5.5 hours, the scrubber containing the potassium iodide solution turned dark due to the ozone oxidation of iodide to iodine thus indicating that the reactants were no longer absorbing ozone. The ozonized solution was transferred to a liquid/liquid extractor containing 1200 cc of water and was extracted for a period of 16 hours with 2.5 liters of benzene. Upon completion of the extraction, the aqueous phase was discarded and the organic phase was washed with a total of 2 liters of benzene. The organic phase was then washed with a total of 2 liters of water which had been saturated with sodium chloride in order to remove the acetic acid and then with 250 cc of a 4% aqueous sodium bicarbonate solution which was also saturated with sodium chloride. The benzene was evaporated on a rotary evaporator to give 70 grams of crude 3-fluorosalicylaldehyde.
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propenyl-o-fluorophenol
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87 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorosalicylaldehyde
Reactant of Route 2
3-Fluorosalicylaldehyde
Reactant of Route 3
3-Fluorosalicylaldehyde
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3-Fluorosalicylaldehyde
Reactant of Route 5
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3-Fluorosalicylaldehyde
Reactant of Route 6
3-Fluorosalicylaldehyde
Customer
Q & A

Q1: What is the primary use of 3-fluorosalicylaldehyde in current research?

A1: this compound is frequently employed as a building block for synthesizing Schiff base ligands. [, , , , , , ] These ligands, often containing nitrogen and oxygen donor atoms, are then used to create metal complexes with transition metals like copper, nickel, cobalt, vanadium, and manganese. [, , , ]

Q2: Why are researchers interested in metal complexes containing this compound-derived ligands?

A2: These metal complexes are of significant interest for their potential antimicrobial properties. Studies have investigated their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , ] Additionally, certain cobalt(II) complexes, like Co(fluomine) synthesized from this compound and ethylenediamine, demonstrate reversible oxygen-binding capabilities, making them promising for applications in oxygen-generating systems. [, , ]

Q3: How is the structure of this compound confirmed in research?

A3: Various spectroscopic techniques are used to characterize this compound and its derivatives, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [, ] For instance, 1H NMR data confirms the presence of the enol-imine tautomeric form in Schiff bases derived from this compound. [, ] X-ray crystallography studies provide detailed structural information, including bond lengths, angles, and crystal packing arrangements. []

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